Cas no 1609409-50-8 (1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide)

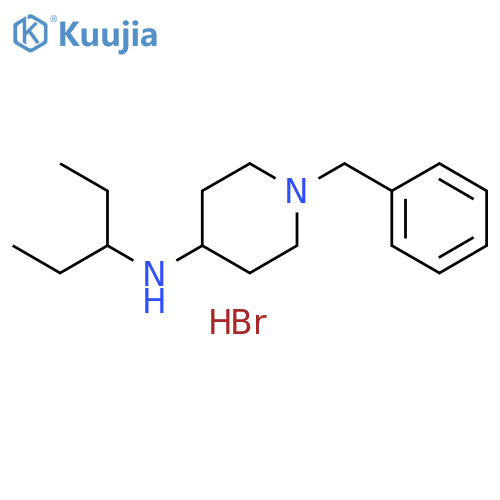

1609409-50-8 structure

商品名:1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide

CAS番号:1609409-50-8

MF:C17H29BrN2

メガワット:341.329563856125

CID:4608899

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide

-

- インチ: 1S/C17H28N2.BrH/c1-3-16(4-2)18-17-10-12-19(13-11-17)14-15-8-6-5-7-9-15;/h5-9,16-18H,3-4,10-14H2,1-2H3;1H

- InChIKey: JQAWMDDKRDGKDO-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)N1CCC(NC(CC)CC)CC1.Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 6

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00J47H-1g |

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide |

1609409-50-8 | 95% | 1g |

$61.00 | 2025-03-01 | |

| A2B Chem LLC | AI91117-1g |

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide |

1609409-50-8 | 95% | 1g |

$61.00 | 2024-04-20 |

1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

1609409-50-8 (1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1609409-50-8)1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide

清らかである:99%

はかる:5g

価格 ($):169